Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro-
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Overview
Description
Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- is a derivative of bicyclo[4.1.0]hepta-1,3,5-triene, a compound known for its unique bicyclic structure. This compound is characterized by the presence of a chlorine atom at the third position, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- typically involves the chlorination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine to bicyclo[4.1.0]hepta-1,3,5-triene under controlled conditions.
Substitution Reactions: Another approach is to substitute a hydrogen atom in bicyclo[4.1.0]hepta-1,3,5-triene with a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[4.1.0]hepta-1,3,5-triene or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of bicyclo[4.1.0]hepta-1,3,5-triene.
Scientific Research Applications
Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- involves its interaction with various molecular targets. The chlorine atom plays a crucial role in its reactivity, influencing the compound’s ability to undergo substitution and other reactions. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the chlorine substitution.
Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: A derivative with phenyl groups at positions 2 and 5.
Cyclohepta-1,3,5-triene: A related compound with a different ring structure.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene, 3-chloro- is unique due to the presence of the chlorine atom, which significantly alters its chemical properties and reactivity compared to its parent compound and other derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62411-98-7 |
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Molecular Formula |
C7H5Cl |
Molecular Weight |
124.57 g/mol |
IUPAC Name |
3-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Cl/c8-7-2-1-5-3-6(5)4-7/h1-2,4H,3H2 |
InChI Key |
UVFAUFOUOINLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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